molecular formula C9H13N3O2 B15253737 5-Cyclopropyl-1-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

5-Cyclopropyl-1-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15253737
M. Wt: 195.22 g/mol
InChI Key: BXNDUKQGBKXGMN-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-isopropyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the azide-alkyne Huisgen cycloaddition, also known as “click chemistry.” This reaction is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to form a 1,2,3-triazole ring . The reaction is often catalyzed by copper(I) salts, which facilitate the cycloaddition under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of click chemistry can be scaled up for industrial applications, making it feasible to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce various reduced triazole derivatives.

Scientific Research Applications

5-Cyclopropyl-1-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-1-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl and isopropyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

5-cyclopropyl-1-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-5(2)12-8(6-3-4-6)7(9(13)14)10-11-12/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

BXNDUKQGBKXGMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(N=N1)C(=O)O)C2CC2

Origin of Product

United States

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